(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
CAS No.: 894669-14-8
Cat. No.: VC6930340
Molecular Formula: C20H15ClN2O3S2
Molecular Weight: 430.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894669-14-8 |
|---|---|
| Molecular Formula | C20H15ClN2O3S2 |
| Molecular Weight | 430.92 |
| IUPAC Name | (3Z)-1-benzyl-3-[(3-chloroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
| Standard InChI | InChI=1S/C20H15ClN2O3S2/c21-15-7-4-8-16(11-15)22-12-18-19(24)20-17(9-10-27-20)23(28(18,25)26)13-14-5-2-1-3-6-14/h1-12,22H,13H2/b18-12- |
| Standard InChI Key | DRAZFIURQLFMFP-PDGQHHTCSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O)SC=C3 |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the formation of the thieno[3,2-c] thiazine core followed by the introduction of the benzyl and chlorophenylamino groups. Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress and ensure purity.
Biological Activities
Similar thieno[3,2-c] thiazine derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. The mechanism of action may involve binding to enzymes, interacting with receptors, or altering gene expression.
Potential Applications
These compounds are explored in drug discovery due to their potential therapeutic effects. They are also used in the development of new materials like polymers and dyes due to their unique structural properties.
Research Findings and Data
While specific data on (3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione is limited, related compounds have shown promising results:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume